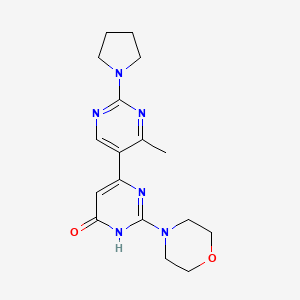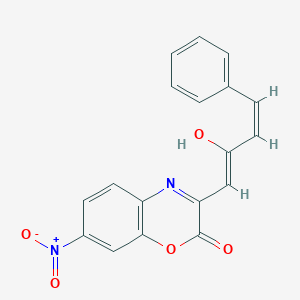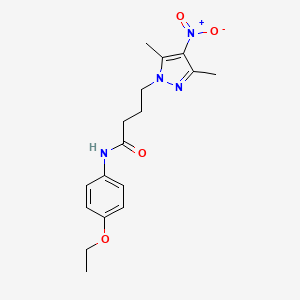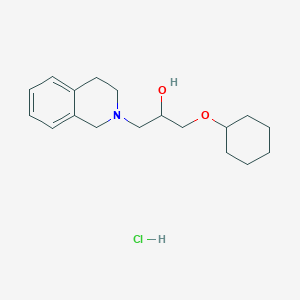
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a kinase inhibitor and has been studied for its effects on various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream targets. This inhibition of kinase activity leads to downstream effects on cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one have been studied in various cell lines and animal models. Inhibition of AKT, mTOR, and PI3K by this compound has been shown to lead to decreased cell growth and proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells. These effects suggest that 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one in lab experiments is its specificity for kinases such as AKT, mTOR, and PI3K. This specificity allows for targeted inhibition of these kinases and downstream effects on cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one. One direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in other diseases besides cancer, such as neurodegenerative diseases. Additionally, the combination of this compound with other drugs or therapies may have synergistic effects on cellular processes and should be explored in future research.
Méthodes De Synthèse
The synthesis of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves a multi-step process. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with morpholine and pyrrolidine to form the intermediate product. This intermediate is then reacted with 2,4,5-trimethoxy-1-iodobenzene to form the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been studied for its potential applications in scientific research. This compound is a kinase inhibitor and has been shown to inhibit the activity of several kinases, including AKT, mTOR, and PI3K. These kinases are involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of these kinases by 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
Propriétés
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-13(11-18-16(19-12)22-4-2-3-5-22)14-10-15(24)21-17(20-14)23-6-8-25-9-7-23/h10-11H,2-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIOIFSSBYIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)


![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)



![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B6118924.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)